

# Preliminary Studies on the Biological Activity of the Circular RNA Edis (Edikron)

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An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the preliminary research on the biological activity of the Drosophila circular RNA, Edis (Ect4-derived immune suppressor), likely the subject of interest referred to as "Edikron." Edis is a brain-enriched circRNA that has been identified as a key regulator of both innate immunity and neuronal development. This guide synthesizes the available quantitative data, details the experimental protocols used in its characterization, and visualizes the known signaling pathways and experimental workflows. The findings presented herein are based on foundational studies of Edis, offering a detailed resource for researchers in neurobiology, immunology, and RNA-based therapeutics.

### Introduction

Circular RNAs (circRNAs) are a class of non-coding RNAs characterized by a covalently closed loop structure, which confers resistance to exonuclease degradation and results in high stability. While thousands of circRNAs have been identified across various species, the functional characterization of most remains limited. One such circRNA, Edis (also known as circEct4), has been identified in Drosophila melanogaster as a critical regulator of complex biological processes.



Initial studies have demonstrated that Edis is highly expressed in the brain and plays a dual role in suppressing the innate immune response and ensuring proper neuronal development. Depletion of Edis leads to hyperactivation of the antibacterial innate immunity pathway and significant defects in locomotor activity and neurodevelopment, ultimately reducing the organism's lifespan.[1][2][3] Further research has elucidated a mechanism whereby a protein encoded by Edis interacts with the transcription factor Relish, a key component of the Immune deficiency (IMD) signaling pathway.[1][2][4] This interaction modulates the immune response and, through a downstream effector, castor, influences neuronal development.[4][5]

This guide will provide a detailed examination of the biological activities of Edis, with a focus on the quantitative data from key experiments, the methodologies employed in these studies, and the signaling pathways governed by this circRNA.

# **Quantitative Data Summary**

The following tables summarize the key quantitative findings from the preliminary studies on Edis.

Table 1: Relative Expression of Edis in Drosophila Tissues

Tissue	Relative Edis Expression (Mean ± SEM)
Brain	1.00 ± 0.12
Salivary Gland	0.35 ± 0.04
Gut	0.21 ± 0.03
Fat Body	0.15 ± 0.02
Hemocytes	0.11 ± 0.02
Body Wall Muscle	0.09 ± 0.01
Data from real-time PCR analysis of Edis levels in various tissues from 3rd instar larvae, normalized to brain expression levels.[5]	

Table 2: Effects of Edis Depletion on Innate Immunity Gene Expression in S2 Cells



Gene	Condition	Fold Induction (PGN Treatment)
Diptericin	Control (shGFP)	150
Edis Knockdown (shEdis)	450	
Attacin-C	Control (shGFP)	80
Edis Knockdown (shEdis)	250	_
Data represents the fold induction of antimicrobial peptide (AMP) gene expression following treatment with peptidoglycan (PGN) in Drosophila S2 cells with and without Edis knockdown.[1]		

Table 3: Phenotypic Consequences of Neuron-Specific Edis Depletion



Phenotype	Genotype	Observation
Mushroom Body (MB) Morphology	Control (shGFP)	>90% Normal
Edis Knockdown (shEdis)	<20% Normal	
Edis KD + Relish Heterozygous	~50% Normal	_
Edis KD + Relish Homozygous	>80% Normal	
Locomotor Activity (Climbing Assay)	Control (shGFP)	Normal
Edis Knockdown (shEdis)	Severely Impaired	
Lifespan	Control (shGFP)	Normal
Edis Knockdown (shEdis)	Significantly Shortened	
Quantification of mushroom body morphology defects, locomotor activity, and lifespan in adult flies with neuron- specific knockdown of Edis, and the rescue of these phenotypes in a Relish mutant background.[4][6]		

# **Experimental Protocols**

This section details the methodologies for the key experiments cited in the study of Edis.

# RNA Interference (RNAi) in Drosophila S2 Cells

- Objective: To deplete the expression of Edis in cultured Drosophila S2 cells to study its effect on the innate immune response.
- · Protocol:



- shRNA Design: Short hairpin RNAs (shRNAs) were designed to specifically target the unique back-spliced junction of the Edis circRNA. A control shRNA targeting Green Fluorescent Protein (GFP) was used as a negative control.
- Cell Culture:Drosophila S2 cells were cultured in Schneider's Drosophila Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 25°C.
- Transfection: S2 cells were transfected with the shRNA expression vectors using a suitable transfection reagent.
- Immune Stimulation: After 48-72 hours of transfection, cells were treated with 20-hydroxyecdysone (20-HE) to induce the expression of immune-related genes.
  Subsequently, cells were stimulated with peptidoglycan (PGN) from Gram-negative bacteria to activate the IMD signaling pathway.
- Gene Expression Analysis: RNA was extracted from the cells, and quantitative real-time
  PCR (qRT-PCR) was performed to measure the expression levels of antimicrobial peptide
  (AMP) genes, such as Diptericin and Attacin-C.

## In Vivo Gene Knockdown using the UAS-GAL4 System

• Objective: To achieve tissue-specific knockdown of Edis in Drosophila to study its effects on neuronal development and lifespan.

#### Protocol:

- Fly Stocks: Transgenic fly lines were generated or obtained, including a line carrying a UAS-shRNA construct targeting Edis (UAS-shEdis) and a driver line expressing GAL4 specifically in neurons (e.g., elav-GAL4).
- Genetic Crosses: The UAS-shEdis flies were crossed with the elav-GAL4 driver line. The progeny of this cross express the shRNA targeting Edis specifically in the nervous system.
- Phenotypic Analysis: The resulting adult flies with neuron-specific Edis knockdown were subjected to a battery of phenotypic analyses, including:



- Mushroom Body (MB) Morphology: The brains of the flies were dissected, stained with antibodies against MB-specific proteins (e.g., FasII), and imaged using confocal microscopy to assess any developmental defects.
- Locomotor Assay: A negative geotaxis (climbing) assay was performed to quantify locomotor activity.
- Lifespan Assay: The lifespan of the flies was monitored and compared to control flies.

## Fluorescence In Situ Hybridization (FISH)

- Objective: To visualize the localization of Edis transcripts within the Drosophila brain.
- Protocol:
  - Probe Design: Fluorescently labeled oligonucleotide probes complementary to the unique back-spliced junction of Edis were synthesized.
  - Tissue Preparation: Adult fly brains were dissected and fixed in a formaldehyde-based fixative.
  - Hybridization: The fixed brains were permeabilized and incubated with the fluorescently labeled probes in a hybridization buffer at an optimized temperature to allow for specific binding of the probes to the Edis transcripts.
  - Imaging: After washing to remove unbound probes, the brains were mounted on slides and imaged using a confocal microscope. Co-staining with antibodies against neuronal markers (e.g., ChAT) was performed to identify the specific cell types expressing Edis.[5]
     [6]

# **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the key signaling pathway involving Edis and a typical experimental workflow for its functional characterization.

Caption: The Edis-Relish-castor signaling pathway in Drosophila.

Caption: A generalized experimental workflow for the functional characterization of Edis.



#### Conclusion

The preliminary studies on the circular RNA Edis have unveiled its significant role as a dual regulator of innate immunity and neuronal development in Drosophila melanogaster. The data strongly suggest that Edis, likely the molecule of interest referred to as "**Edikron**," functions by producing a protein that modulates the activity of the NF-kB transcription factor Relish. This interaction not only suppresses the innate immune response but also influences neurodevelopment through the downstream gene castor.

The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the mechanisms of Edis action. Future studies may focus on the therapeutic potential of targeting Edis or its protein product in the context of neuroinflammatory and neurodegenerative disorders. The conservation of the signaling pathways involved suggests that the findings in Drosophila may have implications for vertebrate systems.

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